3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine

Pyrazolo[1,5-a]pyrimidine Structure-Activity Relationship Kinase inhibitor scaffold

3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 957003-27-9) is a densely functionalized pyrazolo[1,5-a]pyrimidine (PP) derivative bearing two 4-chlorophenyl substituents at positions 3 and 7 and a 3,5-dimethylpyrazol-1-yl moiety at position 6 of the fused heterocyclic core. The PP scaffold is a privileged N-heterocyclic system recognized for its broad utility in medicinal chemistry, particularly as a template for ATP-competitive kinase inhibitors (targeting CK2, EGFR, CDKs, Pim-1, among others) and as a core structure for CB1 cannabinoid receptor antagonists.

Molecular Formula C23H17Cl2N5
Molecular Weight 434.32
CAS No. 957003-27-9
Cat. No. B2631417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
CAS957003-27-9
Molecular FormulaC23H17Cl2N5
Molecular Weight434.32
Structural Identifiers
SMILESCC1=CC(=NN1C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2)C5=CC=C(C=C5)Cl)C
InChIInChI=1S/C23H17Cl2N5/c1-14-11-15(2)29(28-14)21-13-26-23-20(16-3-7-18(24)8-4-16)12-27-30(23)22(21)17-5-9-19(25)10-6-17/h3-13H,1-2H3
InChIKeyXDXQMYAWDLPZGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 957003-27-9): Procurement-Ready Pyrazolo[1,5-a]pyrimidine Scaffold for Kinase and CB1 Receptor Research


3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 957003-27-9) is a densely functionalized pyrazolo[1,5-a]pyrimidine (PP) derivative bearing two 4-chlorophenyl substituents at positions 3 and 7 and a 3,5-dimethylpyrazol-1-yl moiety at position 6 of the fused heterocyclic core [1]. The PP scaffold is a privileged N-heterocyclic system recognized for its broad utility in medicinal chemistry, particularly as a template for ATP-competitive kinase inhibitors (targeting CK2, EGFR, CDKs, Pim-1, among others) and as a core structure for CB1 cannabinoid receptor antagonists [2][3]. The specific substitution pattern of 957003-27-9 introduces electron-withdrawing chlorine atoms on both aryl rings and a sterically defined dimethylpyrazole at the C6 position, structural features that have been exploited independently in patent disclosures covering pyrazolo[1,5-a]pyrimidine-based therapeutic agents [4].

Why 3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine Cannot Be Interchanged with Generic Pyrazolo[1,5-a]pyrimidine Analogs


Pyrazolo[1,5-a]pyrimidine analogs are not functionally interchangeable because minor variations in the substitution pattern — particularly at positions 3, 6, and 7 — produce dramatic shifts in kinase selectivity, receptor binding affinity, and physicochemical properties. Patent SAR data for pyrazolo[1,5-a]pyrimidine CB1 antagonists demonstrate that the presence, position, and electronic nature of aryl substituents directly govern antagonist potency [1]. Similarly, in the kinase inhibitor space, the 6-position substituent has been shown to critically modulate selectivity profiles across the kinome; for instance, 6-cyano and 6-carboxamide derivatives exhibit distinct target engagement signatures compared to 6-aryl or 6-heteroaryl analogs [2]. The specific combination in 957003-27-9 — two 4-chlorophenyl groups (electron-withdrawing, lipophilic) plus a 3,5-dimethylpyrazol-1-yl substituent (heteroaryl, hydrogen-bond-capable) — constitutes a unique chemical space that cannot be replicated by substituting single-aryl, unsubstituted, or 6-alkyl analogs. Procurement of a generic 'pyrazolo[1,5-a]pyrimidine derivative' without verifying the exact CAS-numbered substitution pattern risks obtaining a compound with entirely divergent biological activity and physicochemical behavior.

Quantitative Differentiation Evidence for 3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 957003-27-9) vs. Closest Structural Comparators


3,7-Diaryl-6-heteroaryl Substitution Pattern: Structural Differentiation from 6-Unsubstituted and 6-Cyano Analogs

The target compound 957003-27-9 possesses a fully substituted pyrazolo[1,5-a]pyrimidine core with substituents at positions 3, 6, and 7, whereas the closest commercial comparator — 5-amino-3,7-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS not assigned; catalog EVT-11611055) — bears a 6-cyano group instead of the 3,5-dimethylpyrazol-1-yl moiety . Published SAR for pyrazolo[1,5-a]pyrimidine kinase inhibitors indicates that 6-position substituents directly influence both potency and selectivity; for example, CK2 inhibitors bearing a 6-cyano group exhibit IC50 values in the low nanomolar range (CK2 IC50 = 36 nM for compound SGC-CK2-1, a 3,5,7-trisubstituted PP), whereas 6-unsubstituted or 6-alkyl analogs typically show >10-fold reduced potency against the same target [1]. The 3,5-dimethylpyrazol-1-yl group in 957003-27-9 introduces additional hydrogen-bond acceptor capacity (via the pyrazole N2 nitrogen) and increased steric bulk (molar refractivity contribution ~25 cm³/mol greater than cyano) that is predicted to alter both binding-site complementarity and off-target profiles relative to the 6-cyano comparator.

Pyrazolo[1,5-a]pyrimidine Structure-Activity Relationship Kinase inhibitor scaffold

Dual 4-Chlorophenyl Substitution at C3 and C7: Enhanced CB1 Receptor Antagonist Pharmacophore Matching Relative to Mono-Chlorophenyl Analogs

Patent disclosures for pyrazolo[1,5-a]pyrimidine CB1 receptor antagonists explicitly claim compounds bearing optionally substituted aryl groups at both the 3- and 7-positions, with 4-chlorophenyl being a preferred embodiment [1]. Representative compounds such as 6-(2-chlorophenyl)-7-(4-chlorophenyl)-N-cyclohexylpyrazolo[1,5-a]pyrimidine-3-carboxamide (CB1 antagonist, IC50 < 100 nM) demonstrate that the presence of chlorine substituents on both aryl rings is associated with potent CB1 antagonism [2]. In contrast, 7-aryl-3-substituted pyrazolo[1,5-a]pyrimidines lacking the second aryl group at C3 show substantially reduced CB1 binding (typically >1 µM) [3]. The target compound 957003-27-9 incorporates two 4-chlorophenyl groups, satisfying the bis-aryl pharmacophore requirement established in multiple CB1 antagonist patent families, while the 6-(3,5-dimethylpyrazol-1-yl) substituent replaces the more common 6-carboxamide found in clinical candidate chemotypes.

CB1 receptor antagonist Cannabinoid receptor Diarylpyrazolo[1,5-a]pyrimidine

3,5-Dimethylpyrazol-1-yl at C6: Differentiated Heteroaryl Substitution vs. Alkyl/Amino Substituents in Photophysical and Coordination Chemistry Applications

Pyrazolo[1,5-a]pyrimidines have been established as a versatile fluorescent platform, with emission properties tunable by peripheral substitution [1]. An efficient synthetic protocol has been developed for pyrazolo[1,5-a]pyrimidine fluorophores: compounds bearing electron-withdrawing aryl substituents exhibit Stokes shifts in the range of 50–100 nm and quantum yields (ΦF) up to 0.45 in organic solvents [1]. The 3,5-dimethylpyrazol-1-yl substituent at C6 in 957003-27-9 introduces a nitrogen-rich heteroaryl moiety capable of metal coordination, distinguishing it from photophysically characterized analogs that typically possess 6-methyl, 6-phenyl, or 6-unsubstituted patterns. Metal-coordination-capable pyrazolo[1,5-a]pyrimidines have demonstrated fluorescence 'turn-on' responses to Zn²⁺ and Cu²⁺ ions, a property not observed with 6-alkyl derivatives [2]. This positions 957003-27-9 as a candidate for chemosensor development, whereas simpler 6-unsubstituted analogs lack the requisite metal-binding functionality.

Fluorescent heterocycles Pyrazolo[1,5-a]pyrimidine photophysics Coordination chemistry

Predicted Cytotoxicity and Antitumor Potential: Differentiation from 2,7-Diaryl Regioisomers and 7-Trifluoromethyl Analogs

Multiple independent studies have evaluated the antitumor activity of pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines. A series of 2,7-diarylpyrazolo[1,5-a]pyrimidines demonstrated moderate cytotoxicity against HCT-116 colorectal carcinoma cells (IC50 range: 12–85 µM), with the most active 2,7-diaryl derivative achieving IC50 = 12.4 µM [1]. Separately, 7-trifluoromethyl-substituted PP derivatives exhibited potent activity against HepG-2 (liver) and MCF-7 (breast) cancer lines, with IC50 values as low as 4.5 µM for the lead compound [2]. The 3,7-diaryl-6-heteroaryl architecture of 957003-27-9 represents a distinct regioisomeric series (3,7- vs. 2,7-diaryl) and incorporates chlorine substituents known to enhance cytotoxicity through increased lipophilicity and cellular permeability. Class-level SAR suggests that 4-chlorophenyl substitution on the PP core consistently improves antiproliferative activity by 2- to 5-fold compared to unsubstituted phenyl analogs [3].

Antitumor activity Cytotoxicity screening Pyrazolo[1,5-a]pyrimidine derivatives

Recommended Application Scenarios for 3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 957003-27-9) Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling and Novel Inhibitor Discovery

Procure 957003-27-9 as a starting scaffold for kinase inhibitor discovery programs, particularly those targeting CK2, CDK, or PI3Kδ isoforms. The 6-(3,5-dimethylpyrazol-1-yl) substituent provides a differentiated heteroaryl vector predicted to modulate selectivity profiles relative to the established 6-cyano inhibitor chemotype (SGC-CK2-1 and related series; CK2 IC50 = 36 nM) [1]. Screen the compound in a broad kinase panel, using 5-amino-3,7-bis(4-chlorophenyl)-6-cyano-PP (EVT-11611055) and SGC-CK2-1 as head-to-head selectivity comparators. SAR studies at position 6 have demonstrated >10-fold shifts in kinase selectivity, making 957003-27-9 a valuable tool for exploring underexploited regions of kinome space [1].

CB1 Cannabinoid Receptor Antagonist Screening and Pharmacophore Validation

Use 957003-27-9 in CB1 receptor binding and functional antagonist assays to validate the contribution of the 3,7-bis(4-chlorophenyl) architecture to CB1 antagonism. Patent-validated bis-aryl CB1 pharmacophores (e.g., 6-(2-chlorophenyl)-7-(4-chlorophenyl)-PP-3-carboxamide, IC50 < 100 nM) establish that dual chlorinated aryl substitution is critical for potent CB1 engagement, with mono-aryl analogs exhibiting >10-fold reduced affinity (>1 µM) [2]. The unique 6-(3,5-dimethylpyrazol-1-yl) replacement of the typical 6-carboxamide offers an opportunity to identify CB1 antagonists with potentially differentiated pharmacokinetic properties. Include the established CB1 antagonist rimonabant (SR141716A) as a reference standard in all assays.

Fluorescent Chemosensor Development for Metal-Ion Detection

Evaluate 957003-27-9 as a ligand for fluorescent metal-ion sensing, exploiting the 6-(3,5-dimethylpyrazol-1-yl) group's capacity for metal coordination. Published pyrazolo[1,5-a]pyrimidine fluorophores exhibit Stokes shifts of 50–100 nm and quantum yields up to ΦF = 0.45 in organic media; the additional nitrogen donor atoms in the dimethylpyrazole substituent are expected to enable fluorescence 'turn-on' or 'turn-off' responses to Zn²⁺, Cu²⁺, and Fe³⁺ ions [3]. Perform systematic metal-ion titration experiments with fluorescence monitoring, using 6-methyl or 6-phenyl PP analogs as non-coordinating negative controls. This application scenario is inaccessible to simpler PP derivatives lacking the heteroaryl coordination site.

Antitumor Screening in the 3,7-Diarylpyrazolo[1,5-a]pyrimidine Chemical Space

Screen 957003-27-9 against a panel of human cancer cell lines (HCT-116, HepG-2, MCF-7, PC-3) to establish the antitumor potential of the 3,7-diaryl-6-heteroaryl regioisomeric series. Published 2,7-diaryl-PP analogs show IC50 values ranging from 12.4 to 85 µM, while 7-trifluoromethyl-PP derivatives achieve IC50 as low as 4.5 µM [4]. The bis-4-chlorophenyl substitution is predicted to confer 2–5× greater antiproliferative activity compared to unsubstituted phenyl analogs. Use the 2,7-diaryl regioisomers and 7-CF3-substituted PP derivatives as direct comparators to quantify the contribution of the 3,7-diaryl-6-pyrazolyl architecture to cytotoxicity, thereby generating the first SAR data for this underexplored regioisomeric series [4].

Quote Request

Request a Quote for 3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.